N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
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Overview
Description
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide: is a complex organic compound that features a combination of furan, thiophene, oxazole, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with the oxazole and sulfonamide moieties.
Furan and Thiophene Synthesis: Furan can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Coupling Reactions: The furan and thiophene intermediates are then coupled using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Oxazole Formation: The oxazole ring can be formed through the cyclization of α-hydroxy ketones with amides under acidic conditions.
Sulfonamide Introduction: Finally, the sulfonamide group is introduced via the reaction of the oxazole intermediate with sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of This compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide: undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding lactones and sulfoxides.
Reduction: The compound can be reduced to form dihydrofuran and dihydrothiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using halogens (e.g., bromine, chlorine) in the presence of a catalyst.
Major Products
Oxidation: Lactones and sulfoxides.
Reduction: Dihydrofuran and dihydrothiophene derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide: can be compared with other similar compounds:
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-10-15(11(2)21-17-10)23(18,19)16-9-12(13-5-3-7-20-13)14-6-4-8-22-14/h3-8,12,16H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZFXFQXOSMJAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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